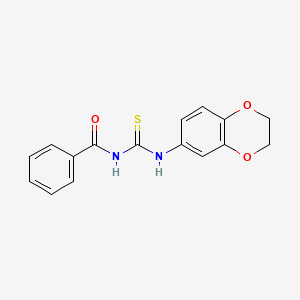

N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

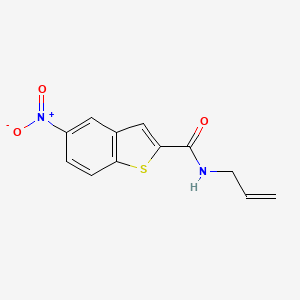

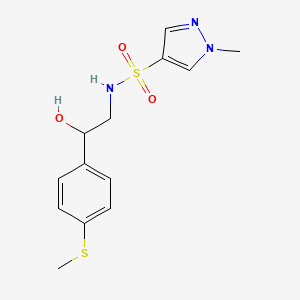

“N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This compound is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base to yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides .Molecular Structure Analysis

The molecular structure of these compounds has been confirmed by various spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by substitution at the N-position with various alkyl/aryl halides .科学的研究の応用

Anticancer Potential

Thiourea derivatives, including those structurally similar to N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, have been investigated for their potential anticancer activities. For instance, novel thiourea derivatives exhibited potent cytotoxicity against HeLa cell lines, with IC50 values indicating more potent activity than hydroxyurea, a standard in cancer treatment (Ruswanto et al., 2015).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal properties of thiourea derivatives. N-benzoyl-N'-alkylthioureas and their metal complexes, for example, showed significant activity against fungi and yeast, suggesting potential for use in treatments against infectious diseases (Rafael del Campo et al., 2004).

Material Science Applications

In materials science, thiourea derivatives have been utilized as selective extractants and in the development of solid supported liquid membrane (SLM) systems for the extraction of toxic metals, particularly mercury, demonstrating high selectivity and potential for environmental cleanup (C. Fontàs et al., 2005).

Plant Growth and Bioactivity

Thiourea derivatives have also been explored for their bioactivity, including plant growth promotion activities. The synthesis of N-benzoyl-N'-carboxyalkyl substituted thiourea derivatives revealed some compounds with excellent plant growth promotion activities, indicating potential agricultural applications (Zhonghua Li et al., 2003).

Corrosion Inhibition

The corrosion inhibition effects of N-Aroyl-N'-Aryl thiourea derivatives on carbon steel in sulfuric acid media were investigated, showing that these compounds can retard both cathodic and anodic reactions in acid media, suggesting their use in protecting industrial materials from corrosion (Uday H. R. Al-Jeilawi et al., 2013).

作用機序

Target of Action

The primary targets of N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea interacts with its targets by inhibiting their activity . The inhibition of cholinesterase prevents the breakdown of acetylcholine, a neurotransmitter, leading to increased levels of this neurotransmitter in the nervous system. On the other hand, the inhibition of lipoxygenase enzymes reduces the production of leukotrienes, which are involved in inflammatory responses.

Result of Action

The inhibition of cholinesterase and lipoxygenase enzymes by N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea can lead to enhanced nerve signal transmission and reduced inflammation, respectively . These molecular and cellular effects can potentially be harnessed for therapeutic purposes, such as in the treatment of neurological disorders and inflammatory conditions.

将来の方向性

The future directions in the study of these compounds could involve further exploration of their therapeutic potential. For instance, they could be studied as possible agents for treating Alzheimer’s disease . Additionally, more research could be conducted to understand their mechanism of action and to optimize their synthesis process.

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c19-15(11-4-2-1-3-5-11)18-16(22)17-12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10H,8-9H2,(H2,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIYSTOLEMJBHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2793431.png)

![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2793438.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2793440.png)

![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2793452.png)

![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine hydrochloride](/img/structure/B2793453.png)